5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene
Overview
Description
5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene, also known as FH-1, is a novel synthetic compound with potential applications in scientific research. It belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for various research purposes.
Scientific research applications
Cyclooxygenase Inhibition
One of the key applications of this compound is in the field of cyclooxygenase (COX) inhibition. Novel spiro compounds like 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene have been synthesized and shown to be potent inducible cyclooxygenase (COX-2) inhibitors. These inhibitors are particularly significant due to their high selectivity and potency, with some exhibiting inhibition in the low nanomolar range and selectivity ratios reaching four orders of magnitude. A methyl sulfone spiro[2.4]hept-5-ene compound was found to be orally active in a rat arthritis model without causing gastric lesions, indicating its potential therapeutic applications (Reitz et al., 1995).
Polymer Chemistry and Material Science
Spiro compounds, including variants of 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene, have been utilized in the synthesis of novel materials. For example, they have been used in the creation of novel polymeric alloys with improvements in toughness over standard polylactic acid (PLA) materials. These advances in material science offer potential applications in various industrial and biomedical fields (Jing & Hillmyer, 2008).
Antimicrobial and Anticancer Research
Some spiro compounds have shown promising results in antimicrobial and anticancer research. For instance, spiro-piperidin-4-ones have been synthesized and shown effective against Mycobacterium tuberculosis, with one compound demonstrating significant in vitro and in vivo activity. This suggests potential applications in the treatment of tuberculosis and other bacterial infections (Kumar et al., 2008). Additionally, certain spiro compounds have exhibited cytotoxicity against cancerous liver cells, highlighting their potential as anti-liver cancer agents (Abolhasani et al., 2020).
Optoelectronic Applications
In the field of optoelectronics, spiro compounds have been used in the development of organic light-emitting diodes (OLEDs). Spiro-type host materials doped with blue dopant materials have shown high color purity and efficiency, indicating their potential use in the production of OLED displays (Jeon et al., 2009).
properties
IUPAC Name |
5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCIAZMKVAJRCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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